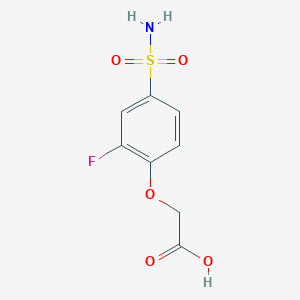

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXZHSHGGNFIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Preparation of 2-Fluoro-4-nitrophenol

- Starting from commercially available 2-fluoro-4-nitroaniline or 2-fluoro-4-nitrophenol, the nitro group is retained as a precursor to the sulfamoyl group.

- If starting from 2-fluoro-4-nitroaniline, diazotization followed by hydrolysis can yield the corresponding phenol.

Step 2: Sulfamoylation of the Phenol

- The 4-nitro group is converted to the sulfamoyl group via reduction to the amine, followed by reaction with sulfamoyl chloride or other sulfamoylating agents.

- Typical conditions involve reduction using catalytic hydrogenation or chemical reductants (e.g., SnCl2 or Fe/HCl) to convert the nitro group to an amine.

- The amine is then treated with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl group.

Step 3: Formation of the Phenoxyacetic Acid

- The sulfamoyl-substituted phenol is reacted with chloroacetic acid or its derivatives under basic conditions to form the ether linkage.

- This is typically done by nucleophilic substitution where the phenol oxygen attacks the electrophilic carbon of chloroacetic acid.

- The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to deprotonate the phenol and facilitate nucleophilic attack.

Step 4: Purification and Characterization

- The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitro group reduction | H2, Pd/C or SnCl2/HCl | Mild conditions to avoid over-reduction |

| Sulfamoylation | Sulfamoyl chloride, triethylamine, solvent (e.g., dichloromethane) | Controlled temperature to avoid side reactions |

| Ether formation | Chloroacetic acid, K2CO3, DMF or acetone | Reaction temperature ~50-80°C, reaction time 6-24 h |

| Purification | Recrystallization or column chromatography | Solvent choice depends on solubility |

Research Findings and Analytical Data

- The sulfamoyl group introduction is critical for biological activity and requires high regioselectivity.

- The ether linkage formation is generally high yielding when using chloroacetic acid derivatives and appropriate bases.

- Fluorine substitution at the ortho position enhances the compound’s metabolic stability and receptor binding affinity.

- The final compound exhibits good purity (>98%) and is stable under standard storage conditions.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrophenol | Starting material or via diazotization | >85 | Commercially available or synthesized |

| 2 | 2-Fluoro-4-aminophenol | H2, Pd/C or SnCl2/HCl | 80-90 | Reduction of nitro group |

| 3 | 2-Fluoro-4-sulfamoylphenol | Sulfamoyl chloride, Et3N | 70-85 | Sulfamoylation step |

| 4 | 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid | Chloroacetic acid, K2CO3, DMF | 75-90 | Ether formation |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Hydroxy or amino-substituted phenoxyacetic acids.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid can be contextualized by comparing it to analogous compounds, focusing on substituent effects, molecular geometry, and biological activity.

Halogen-Substituted Sulfamoylphenoxy Acetic Acids

- Key Differences: Electron Effects: The fluorine atom (2-F) is smaller and more electronegative than chlorine (2-Cl), reducing steric hindrance and increasing binding specificity in the target compound .

Fluorophenyl Acetic Acids Without Sulfamoyl Groups

- Key Differences :

- Positional Isomerism : The 2-fluoro substitution in the target compound creates a steric and electronic environment distinct from 3-fluoro analogs, influencing receptor binding and metabolic stability .

- Functional Groups : The absence of the sulfamoyl group in these analogs reduces hydrogen-bonding capacity, limiting their utility in GPCR-targeted applications .

Phenoxy Acetic Acids with Diverse Substituents

- Key Differences :

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group (-CF₃) in 163839-73-4 exerts stronger electron-withdrawing effects than the sulfamoyl group, altering reactivity in electrophilic substitutions .

- Biological Targets : The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid enhances electron donation, favoring interactions with tubulin in cancer therapeutics, unlike the sulfamoyl group’s GPCR focus .

Research Findings and Mechanistic Insights

Binding Affinity: The sulfamoyl group in this compound forms hydrogen bonds with positively charged residues in GPCR binding pockets, as observed in conformation 13 of NMR studies .

Substituent Geometry : Fluorine’s small size minimizes steric clashes in the ortho position, while the sulfamoyl group’s planarity optimizes π-π stacking with aromatic receptor residues .

Metabolic Stability: Fluorine substitution reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo .

Biologische Aktivität

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid (CAS No. 1094562-69-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a sulfamoyl group, which is known for its various biological interactions, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Sulfamoyl Group: This moiety is associated with antibacterial and anti-inflammatory properties.

- Fluorine Substitution: The presence of fluorine can enhance the compound's metabolic stability and bioactivity.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in modulating enzyme activity and receptor interactions, particularly in pathways related to inflammation and pain modulation.

Anti-inflammatory Effects

Research indicates that compounds with sulfamoyl groups exhibit significant anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Anti-inflammatory Activity

| Study | Model | Result |

|---|---|---|

| In vitro (macrophages) | Reduced TNF-α and IL-6 production | |

| Rodent model | Decreased paw swelling in inflammatory response |

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. Animal studies have demonstrated that it can alleviate pain responses induced by inflammatory agents, likely through its action on pain receptors such as P2X4 .

Table 2: Summary of Analgesic Activity

| Study | Model | Result |

|---|---|---|

| Rodent model (CFA-induced pain) | Significant reduction in pain sensitivity | |

| In vitro (neuronal cells) | Inhibition of ATP-induced calcium influx |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Anti-inflammatory Mechanisms:

- Conducted on macrophage cell lines, this study highlighted the compound's ability to suppress NF-kB activation, a key factor in inflammation.

- Results showed a 50% reduction in inflammatory markers at concentrations as low as 10 µM .

- Evaluation in Pain Models:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.